Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate

Overview

Description

Mechanism of Action

Target of Action

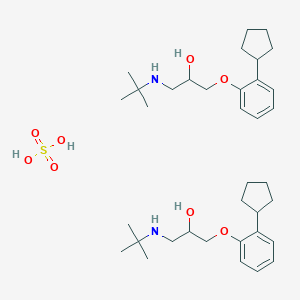

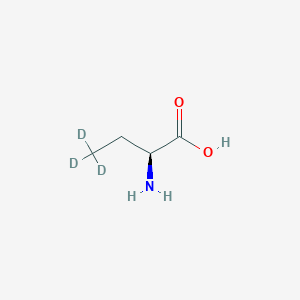

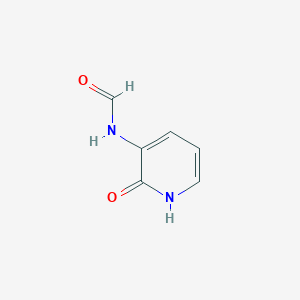

Dehydronifedipine, also known as “4-(2-Nitrophenyl)-2,6-dimethylpyridine-3,5-dicarboxylic acid dimethyl ester” or “Dehydro Nifedipine” or “dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate” or “Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate”, is a metabolite of Nifedipine . Nifedipine primarily targets L-type calcium channels in vascular smooth muscle and myocardial cells .

Mode of Action

Dehydronifedipine, similar to Nifedipine, is believed to block voltage-gated L-type calcium channels in vascular smooth muscle and myocardial cells . This blockage prevents the entry of calcium ions into cells during depolarization, reducing peripheral arterial vascular resistance and dilating coronary arteries . These actions reduce blood pressure and increase the supply of oxygen to the heart, alleviating angina .

Biochemical Pathways

It is known that the compound is a phenylpyridine , a class of compounds that can interact with various biochemical pathways. The inhibition of L-type calcium channels leads to a decrease in intracellular calcium levels, which can affect numerous downstream signaling pathways involved in muscle contraction, hormone secretion, and neurotransmitter release .

Pharmacokinetics

The pharmacokinetics of Dehydronifedipine is influenced by its metabolism. Nifedipine, from which Dehydronifedipine is derived, is mainly metabolized by the CYP3A4 enzyme . The pharmacokinetic parameters of Nifedipine and Dehydronifedipine were determined after oral and intravenous administrations of Nifedipine to rats in the presence and absence of pioglitazone . Pioglitazone inhibited the CYP3A4 enzyme activity in a concentration-dependent manner . The areas under the plasma concentration–time curve (AUC) and the peak plasma concentration (Cmax) of Nifedipine were significantly increased in the presence of pioglitazone .

Result of Action

The result of Dehydronifedipine’s action is similar to that of Nifedipine. By blocking L-type calcium channels, it reduces blood pressure and increases the supply of oxygen to the heart . This can alleviate symptoms of conditions such as angina pectoris .

Action Environment

The action of Dehydronifedipine, like many pharmaceuticals, can be influenced by environmental factors. For instance, the presence of other drugs can affect its metabolism and hence its action . Furthermore, the presence of Dehydronifedipine in the environment, such as in wastewater, can have implications for environmental health .

Biochemical Analysis

Biochemical Properties

Dehydronifedipine is a prodrug that is converted in vivo to nifedipine, its active form . It has been shown to have inhibitory effects on rat liver microsomes and human serum . Dehydronifedipine binds covalently to cytochrome P450 enzymes and inhibits their activity .

Cellular Effects

Dehydronifedipine has been shown to influence cellular function by inhibiting the activity of cytochrome P450 enzymes . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Dehydronifedipine involves its conversion to nifedipine in the body . It binds covalently to cytochrome P450 enzymes, inhibiting their activity . This inhibition can lead to changes in gene expression and enzyme activation or inhibition .

Dosage Effects in Animal Models

Studies on nifedipine, from which Dehydronifedipine is derived, have been conducted .

Metabolic Pathways

Dehydronifedipine is a metabolite of nifedipine . Nifedipine is metabolized mainly by the cytochrome P450 (CYP) isomers CYP3A4 and CYP3A5 .

Transport and Distribution

Dehydronifedipine has been shown to be transported by the drug transporter p-glycoprotein (p-gp) . This could influence its distribution within cells and tissues .

Subcellular Localization

Given its role as a metabolite of nifedipine and its interaction with cytochrome P450 enzymes, it is likely to be found in the endoplasmic reticulum where these enzymes are located .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dehydronifedipine is synthesized through the oxidative biotransformation of nifedipine. This process involves the action of cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5 . The reaction conditions typically require the presence of these enzymes and appropriate cofactors to facilitate the oxidation process.

Industrial Production Methods: Industrial production of dehydronifedipine follows similar principles as its laboratory synthesis. The process involves the controlled oxidation of nifedipine under specific conditions that ensure the efficient conversion to dehydronifedipine. This may involve the use of bioreactors equipped with the necessary enzymes and cofactors to optimize the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Dehydronifedipine primarily undergoes oxidation reactions. The compound is formed through the oxidative metabolism of nifedipine, which involves the addition of oxygen atoms to the molecule .

Common Reagents and Conditions: The primary reagents involved in the formation of dehydronifedipine are the cytochrome P450 enzymes CYP3A4 and CYP3A5. These enzymes facilitate the oxidation process under physiological conditions .

Major Products Formed: The major product formed from the oxidation of nifedipine is dehydronifedipine. This compound retains the core structure of nifedipine but with additional oxygen atoms incorporated into the molecule .

Scientific Research Applications

Dehydronifedipine has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

Nifedipine: The parent compound from which dehydronifedipine is derived.

Nicardipine: Another dihydropyridine calcium channel blocker with similar pharmacological properties to nifedipine.

Amlodipine: A third-generation dihydropyridine calcium channel blocker with a longer duration of action compared to nifedipine.

Uniqueness: Dehydronifedipine is unique in that it is a metabolite of nifedipine, providing insights into the metabolic pathways and biotransformation of calcium channel blockers. Its ability to inhibit glucose uptake in cells distinguishes it from other similar compounds, making it a valuable tool in metabolic research .

Properties

IUPAC Name |

dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-7-5-6-8-12(11)19(22)23/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMQHJQGNGLQJPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9052347 | |

| Record name | Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67035-22-7 | |

| Record name | Dehydronifedipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67035-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067035227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxidized Nifedipine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEHYDRONIFEDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OR3W8GT1C8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | dehydronifedipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061041 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary metabolic pathway of nifedipine?

A1: Nifedipine is primarily metabolized by CYP3A4 to dehydronifedipine. [, , ]

Q2: How does grapefruit juice affect nifedipine pharmacokinetics?

A2: Grapefruit juice significantly increases the bioavailability of nifedipine, likely due to the inhibition of CYP3A4 in the gut wall. This leads to higher plasma concentrations of nifedipine and its metabolite, dehydronifedipine. []

Q3: What is the impact of high-altitude hypoxia on nifedipine pharmacokinetics?

A4: High-altitude hypoxia suppresses CYP3A1 activity, leading to decreased metabolism of nifedipine and increased area under the curve (AUC) and half-life. This suggests that dosage adjustments might be necessary for patients at high altitudes. []

Q4: Does co-administration of Ginkgo biloba leaf extract (GBE) affect nifedipine pharmacokinetics?

A5: While generally not significantly affecting the overall pharmacokinetic parameters of nifedipine or dehydronifedipine, GBE can double the maximal plasma nifedipine concentration in some individuals, potentially leading to increased adverse effects. []

Q5: How does gliclazide impact nifedipine pharmacokinetics?

A6: Gliclazide inhibits CYP3A4, potentially affecting the metabolism of nifedipine and leading to altered pharmacokinetic parameters. Further research is needed to fully understand this interaction. []

Q6: Can capsaicin influence CYP3A4 activity and nifedipine metabolism?

A7: Capsaicin induces CYP3A4 expression, potentially increasing the metabolism of nifedipine to dehydronifedipine. This highlights a possible food-drug interaction that warrants further investigation. []

Q7: What analytical techniques are used to quantify nifedipine and dehydronifedipine?

A8: Various methods exist, including high-performance liquid chromatography (HPLC) [, , , ], liquid chromatography-tandem mass spectrometry (LC-MS/MS) [, , , ], and gas chromatography []. The choice of method depends on factors such as sensitivity, specificity, and available resources.

Q8: How is dehydronifedipine used in cytochrome P450 research?

A9: Dehydronifedipine is used as a probe substrate for CYP3A4 activity in both in vitro and in vivo studies. By measuring its formation from nifedipine, researchers can assess CYP3A4 activity and evaluate the effects of drugs, herbs, or other factors on this enzyme. [, , , ]

Q9: Has dehydronifedipine been detected in the environment?

A10: Yes, dehydronifedipine, along with nifedipine, has been detected in wastewater effluent and, to a lesser extent, in drinking water sources, highlighting the potential for pharmaceutical contamination of aquatic environments. [, ]

Q10: What is the molecular formula and weight of dehydronifedipine?

A11: The molecular formula of dehydronifedipine is C17H16N2O6, and its molecular weight is 344.32 g/mol. [, ]

Q11: How does the structure of dehydronifedipine differ from nifedipine?

A12: Dehydronifedipine is the aromatized form of nifedipine, meaning the dihydropyridine ring in nifedipine has been oxidized to a pyridine ring in dehydronifedipine. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B22468.png)

![5,5'-Diisopropyl-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',6,6',7,7'-hexayl hexaacetate](/img/structure/B22482.png)

![tert-butyl N-[(2S)-1-[[(2S)-1-[[(4S,5R,6R,7R)-5,6-dihydroxy-2,8-dimethyl-7-[[(2S)-2-methylbutyl]carbamoyl]nonan-4-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B22485.png)

![1,1'-[Isobutylidenebis(oxy)]bis[2-ethylhexane]](/img/structure/B22488.png)